(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol compound with the molecular formula and a molecular weight of 217.21 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating it contains an amino group and a difluoromethoxy-substituted phenyl ring. The compound is characterized by its unique difluoromethoxy group, which enhances its lipophilicity and metabolic stability, making it of interest in various chemical and pharmaceutical applications .
The synthesis of (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves several synthetic steps:
Due to its unique structural characteristics, (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has potential applications in:
Interaction studies involving (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL focus on its binding affinity and activity at various biological targets. Preliminary investigations suggest that the difluoromethoxy group enhances interactions with certain receptors or enzymes compared to similar compounds without this substituent. Further studies are necessary to elucidate specific interaction mechanisms and their implications for therapeutic efficacy .
Several compounds exhibit structural similarities to (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (1R,2R)-1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL | Similar backbone but with trifluoromethoxy group | Potentially different biological activity due to trifluoro substitution |
| (1R,2R)-1-Amino-1-[2-(methoxy)phenyl]propan-2-OL | Similar structure but with methoxy instead of difluoromethoxy | Lower lipophilicity and metabolic stability compared to difluoromethoxy variant |
The presence of the difluoromethoxy group in (1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL imparts unique properties that enhance its lipophilicity and metabolic stability. These features make it particularly advantageous for drug development compared to other similar compounds .